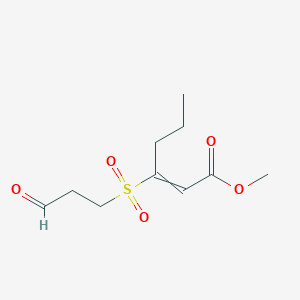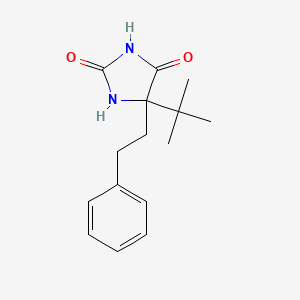![molecular formula C21H25Cl2N3O2 B14191938 N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide CAS No. 923024-51-5](/img/structure/B14191938.png)
N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a methoxyphenyl group, and a piperazine ring. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with a suitable alkylating agent under controlled conditions.
Attachment of the Butanamide Chain: The piperazine intermediate is then reacted with a butanoyl chloride derivative to form the butanamide chain.
Introduction of the Dichlorophenyl Group: Finally, the dichlorophenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research.
Aplicaciones Científicas De Investigación
N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in neurotransmitter levels and receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide can be compared with other similar compounds, such as:
N-(2,4-Dichlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide: This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
N-(2,4-Dichlorophenyl)-4-[4-(2-hydroxyphenyl)piperazin-1-yl]butanamide: This compound features a hydroxyphenyl group, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
923024-51-5 |
|---|---|
Fórmula molecular |
C21H25Cl2N3O2 |
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide |
InChI |
InChI=1S/C21H25Cl2N3O2/c1-28-20-6-3-2-5-19(20)26-13-11-25(12-14-26)10-4-7-21(27)24-18-9-8-16(22)15-17(18)23/h2-3,5-6,8-9,15H,4,7,10-14H2,1H3,(H,24,27) |
Clave InChI |
ZCTIKWDKXFRMTQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)

![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)

![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)

![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
